(3-Hydroxypyrazin-2-yl)methanaminium chloride
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Overview
Description
(3-Hydroxypyrazin-2-yl)methanaminium chloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The chloride ion is typically present to balance the charge of the azanium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyrazin-2-yl)methanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-1H-pyrazine with methylamine in the presence of hydrochloric acid. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with controlled temperature and pH conditions. The process would include:
Raw Materials: 2-oxo-1H-pyrazine, methylamine, hydrochloric acid
Reaction Time: Several hours to ensure complete reaction
Purification: Crystallization or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypyrazin-2-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxidized pyrazine derivatives.
Reduction Products: Amino-pyrazine derivatives.
Substitution Products: Halogenated pyrazine derivatives.
Scientific Research Applications
(3-Hydroxypyrazin-2-yl)methanaminium chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxypyrazin-2-yl)methanaminium chloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1H-pyrazine: The parent compound without the methylazanium group.
Methylazanium Chloride: A simpler compound without the pyrazine ring.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.
Uniqueness
(3-Hydroxypyrazin-2-yl)methanaminium chloride is unique due to its specific structure, which combines the pyrazine ring with a methylazanium group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
2080412-71-9 |
---|---|
Molecular Formula |
C5H8ClN3O |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-4-5(9)8-2-1-7-4;/h1-2H,3,6H2,(H,8,9);1H |
InChI Key |
RHBMSRUREZABCM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=O)N1)C[NH3+].[Cl-] |
Canonical SMILES |
C1=CN=C(C(=O)N1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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